ミルドラナート

概要

説明

メルドニウムは、1970年にソ連ラトビア有機合成研究所のIvars Kalviņšによって開発された、市場規模の限られた医薬品です。 主に東ヨーロッパ諸国で抗虚血薬として販売されています 。2016年1月1日以降、世界アンチ・ドーピング機関(WADA)によって、アスリートの使用する薬物の禁止リストに掲載されました。 アスリートのパフォーマンス向上剤としての使用については議論がありますが、マリア・シャラポワなど、一部のアスリートはメルドニウムの使用と関連付けられています .

2. 製法

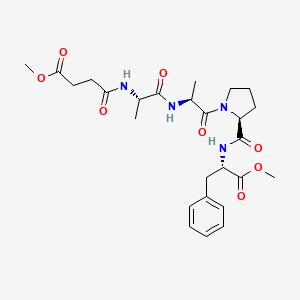

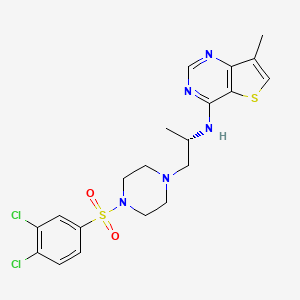

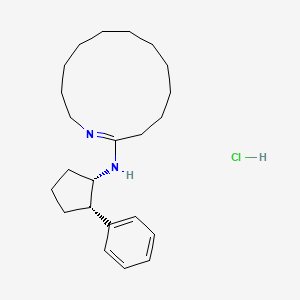

合成経路: メルドニウムの化学名は2-(2-カルボキシラトエチル)-1,1,1-トリメチルヒドラジニウムです。以下の方法を含むさまざまな経路で合成することができます。

ヒドラジン誘導体合成: ヒドラジン誘導体から出発して、カルボキシル化とそれに続くメチル化のステップにより、メルドニウムを製造することができます。

トリメチルリシン変換: 生合成では、リシン残基をトリメチルリシンにメチル化し、その後、ヒドロキシル化してメルドニウムを生成します。

工業生産: ラトビアの製薬会社Grindeksがメルドニウムを製造しており、いくつかのジェネリックメーカーも製造しています。

科学的研究の応用

Meldonium has diverse applications:

Energy Optimization: It reduces the accumulation of long-chain acylcarnitines, preventing oxygen-consuming processes in ischemic tissues.

作用機序

メルドニウムの効果は、以下によって媒介されます。

SERCA2安定化: Ca^2±ATPase(SERCA2)の機能を強化することで心筋細胞を保護し、虚血誘発性SERCA2とヘキソキナーゼIの損失を軽減します。

エネルギーシフト: 低酸素条件下では、メルドニウムは脂肪酸酸化よりもグルコース酸化を優先することにより、エネルギー代謝を最適化します。

生化学分析

Biochemical Properties

Mildronate is an inhibitor of carnitine-dependent metabolism, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation . By inhibiting the enzyme gamma-butyrobetaine hydroxylase, Mildronate reduces the synthesis of L-carnitine, leading to a shift from fatty acid oxidation to glycolysis, which is less oxygen-intensive . This shift helps to protect cells under ischemic conditions by reducing the accumulation of toxic fatty acid intermediates and improving glucose utilization . Mildronate interacts with various enzymes and proteins, including phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production .

Cellular Effects

Mildronate has been shown to have significant effects on various cell types and cellular processes. It normalizes the expression of caspase-3, cellular apoptosis susceptibility protein, and inducible nitric oxide synthase, which are activated under ischemic conditions . Additionally, Mildronate reduces inflammation and oxidative stress in cells, as evidenced by decreased levels of cytokines such as interferon-gamma, interleukin-1, and tumor necrosis factor-alpha . These effects contribute to the overall protective role of Mildronate in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Mildronate exerts its effects by inhibiting the enzyme gamma-butyrobetaine hydroxylase, thereby reducing L-carnitine synthesis . This inhibition leads to a decrease in fatty acid oxidation and an increase in glycolysis, which helps to protect cells under ischemic conditions . Mildronate also interacts with phosphoglycerate kinase 1, promoting its activity and improving glycolysis and pyruvate metabolism . Additionally, Mildronate has been shown to regulate the expression of neuronal proteins involved in synaptic plasticity and neurogenesis, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mildronate have been observed to change over time. Studies have shown that Mildronate can rapidly attenuate neuronal damage and improve survival rates in mice and primary hippocampal neurons under acute hypoxic conditions . Over a longer period, Mildronate has been found to reduce inflammation and oxidative stress in cells, contributing to its protective effects . The stability and degradation of Mildronate in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been demonstrated in various in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Mildronate vary with different dosages in animal models. In mice, Mildronate has been shown to improve cognitive function and reduce oxidative stress at moderate doses . At higher doses, Mildronate can cause growth suppression and lipid accumulation in largemouth bass, indicating potential toxic effects . These findings suggest that while Mildronate has beneficial effects at therapeutic doses, caution should be exercised at higher doses to avoid adverse effects .

Metabolic Pathways

Mildronate is involved in several metabolic pathways, primarily by inhibiting carnitine-dependent fatty acid oxidation . This inhibition leads to a shift towards glycolysis and pyruvate metabolism, which helps to optimize energy production under ischemic conditions . Mildronate also interacts with enzymes such as phosphoglycerate kinase 1, which plays a role in glycolysis and ATP production . These interactions contribute to the overall metabolic effects of Mildronate, including improved glucose utilization and reduced fatty acid accumulation .

Transport and Distribution

Mildronate is transported and distributed within cells and tissues through various mechanisms. It inhibits the transport of carnitine-dependent fatty acids into the mitochondria, thereby reducing fatty acid oxidation . Mildronate also possesses a quaternary nitrogen and a negatively charged oxygen, which may allow it to penetrate the brain and exert its neuroprotective effects . The distribution of Mildronate within cells and tissues is influenced by its interactions with transporters and binding proteins, which help to regulate its localization and accumulation .

Subcellular Localization

The subcellular localization of Mildronate is influenced by its chemical structure and interactions with cellular components. Mildronate has been shown to localize to the mitochondria, where it inhibits fatty acid oxidation and promotes glycolysis . Additionally, Mildronate interacts with phosphoglycerate kinase 1, which translocates to the mitochondria under hypoxic conditions to regulate ATP production . These interactions contribute to the overall activity and function of Mildronate within specific cellular compartments .

準備方法

Synthetic Routes:: Meldonium’s chemical name is 2-(2-carboxylato-ethyl)-1,1,1-trimethylhydrazinium. It can be synthesized through various routes, including the following:

Hydrazine Derivative Synthesis: Starting from hydrazine derivatives, meldonium can be prepared via carboxylation and subsequent methylation steps.

Trimethyllysine Conversion: Biosynthesis involves methylating lysine residues to trimethyllysine, followed by hydroxylation to produce meldonium.

Industrial Production:: The Latvian pharmaceutical company Grindeks manufactures meldonium, along with several generic manufacturers.

化学反応の分析

メルドニウムは、いくつかの反応を起こします。

酸化: 特定の条件下で酸化することができます。

還元: 還元反応は可能ですが、それほど一般的ではありません。

置換: メルドニウムは置換反応に関与する可能性があります。一般的な試薬と条件は、反応の種類によって異なります。生成される主な生成物には、メルドニウムの誘導体が含まれます。

4. 科学研究への応用

メルドニウムには、さまざまな用途があります。

心筋保護: メルドニウムはγ-ブチロベタインジオキシゲナーゼ(GBB)を阻害することにより、心筋のエネルギー代謝を脂肪酸酸化からグルコース酸化へとシフトさせ、虚血性組織の損傷から保護します.

エネルギー最適化: 長鎖アシルカルニチンの蓄積を抑制し、虚血性組織における酸素消費プロセスを防ぎます。

類似化合物との比較

メルドニウムの独自性は、心臓保護とエネルギー調節の両方の特性を備えている点にあります。類似化合物には、その他の代謝調節剤や抗虚血剤が含まれます。

特性

IUPAC Name |

3-[(trimethylazaniumyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBQYTCFVWZSJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997497 | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76144-81-5 | |

| Record name | Meldonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76144-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meldonium [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076144815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meldonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(2,2,2-Trimethylhydrazine)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2,2-trimethyldiazaniumyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELDONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H7UDN6EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)

![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)

![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)